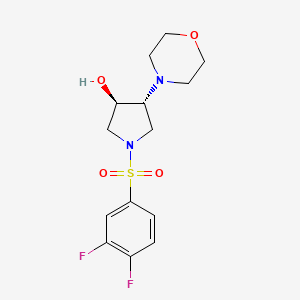![molecular formula C21H21N3O2 B6638213 [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPQ and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of MPQ involves the inhibition of various enzymes and receptors in the body. MPQ has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and cell division. MPQ has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and norepinephrine. In addition, MPQ has been shown to bind to the 5-HT1A receptor, a receptor that regulates serotonin levels in the brain.
Biochemical and Physiological Effects
MPQ has been shown to have various biochemical and physiological effects in the body. In cancer research, MPQ has been shown to induce apoptosis in cancer cells by activating the caspase pathway, a series of enzymes that play a role in programmed cell death. MPQ has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF), a protein that promotes the formation of new blood vessels. In Alzheimer's disease research, MPQ has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing them from forming toxic aggregates. In depression research, MPQ has been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that regulate mood.
实验室实验的优点和局限性
MPQ has several advantages for lab experiments, including its high purity and yield, its ability to inhibit various enzymes and receptors, and its potential therapeutic applications in various diseases. However, MPQ also has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on MPQ, including its potential therapeutic applications in other diseases, its mechanism of action, and its potential side effects. In cancer research, MPQ could be studied for its potential to inhibit the growth of other types of cancer cells and its potential to enhance the efficacy of chemotherapy and radiation therapy. In Alzheimer's disease research, MPQ could be studied for its potential to prevent the formation of toxic aggregates of other proteins that play a role in the development of Alzheimer's disease. In depression research, MPQ could be studied for its potential to enhance the efficacy of existing antidepressant medications and its potential to treat other mood disorders. Further research is needed to fully understand the potential therapeutic applications of MPQ and its mechanism of action.
合成方法
The synthesis of MPQ involves the reaction of 2-methoxyaniline, benzyl bromide, and piperazine in the presence of a catalyst. This reaction yields 2-(2-methoxyphenyl)piperazine, which is then reacted with 5-chloroquinolin-8-ol in the presence of a base to yield [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone. The synthesis of MPQ has been optimized for high yield and purity, making it suitable for scientific research.
科学研究应用
MPQ has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, MPQ has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and inhibiting angiogenesis, or the formation of new blood vessels that supply nutrients to cancer cells. In Alzheimer's disease research, MPQ has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In depression research, MPQ has been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that regulate mood.
属性
IUPAC Name |
[2-(2-methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-20-10-3-2-6-17(20)19-14-22-12-13-24(19)21(25)16-7-4-9-18-15(16)8-5-11-23-18/h2-11,19,22H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPFNQHUTMBKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCN2C(=O)C3=C4C=CC=NC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-2-[2-[2-(1H-indol-3-yl)ethyl-[(3-methoxyphenyl)methyl]amino]-2-oxoethoxy]benzoic acid](/img/structure/B6638149.png)
![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)
![6-(5-ethyl-2-methylpyrazol-3-yl)-4-N-[3-(2-methylphenoxy)propyl]pyrimidine-2,4-diamine](/img/structure/B6638157.png)


![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)

![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)

![(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol](/img/structure/B6638245.png)